(N'-carbamimidoylcarbamimidoyl)-methylazanium;chloride
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Overview
Description
(N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride is a compound that belongs to the class of guanidine derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride typically involves the reaction of dicyandiamide with amino acids, amides, or amines in an aqueous medium . This reaction is often carried out under acidic conditions to facilitate the formation of the desired guanidine derivative . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in the industrial production of guanidine derivatives .
Chemical Reactions Analysis
Types of Reactions: (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
(N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, guanidine derivatives are investigated for their potential as antibacterial, antifungal, and antidiabetic agents . Additionally, these compounds are studied for their ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in various age-related diseases .
Mechanism of Action
The mechanism of action of (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride involves its interaction with specific molecular targets and pathways. For instance, guanidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is essential for the synthesis of nucleotides . This inhibition can disrupt the growth and proliferation of microorganisms, making these compounds effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride include other guanidine derivatives such as metformin, buformin, and proguanil . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride apart from other guanidine derivatives is its specific chemical structure, which may confer unique properties and reactivity. For example, its ability to form stable complexes with metal ions can be exploited in various industrial applications .
Properties
IUPAC Name |
(N'-carbamimidoylcarbamimidoyl)-methylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5.ClH/c1-7-3(6)8-2(4)5;/h1H3,(H6,4,5,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYCPBAOUJRPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C(=NC(=N)N)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80274-85-7 |
Source
|
Record name | Imidodicarbonimidic diamide, N-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80274-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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